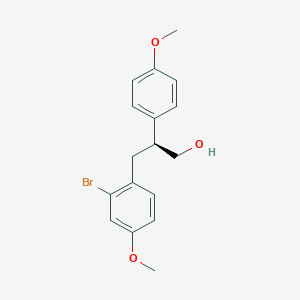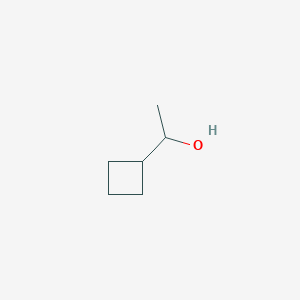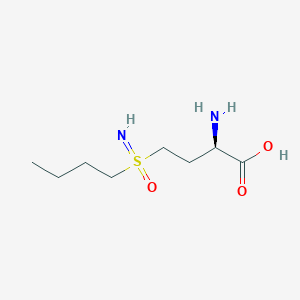
7-Éthyl-10-(4-amino-1-pipéridino)carbonyloxycamptothécine
Vue d'ensemble
Description
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (7-Et-10-Apc) is a novel camptothecin (CPT) derivative with potential therapeutic applications in cancer. CPTs are a class of natural compounds derived from the bark of the Chinese tree Camptotheca acuminata, which have been found to possess potent anti-cancer properties. 7-Et-10-Apc is a synthetic CPT derivative, developed by scientists at the University of Tokyo in 2001, which has been shown to have greater potency and selectivity than other CPT derivatives.
Applications De Recherche Scientifique
Synthèse de médicaments anticancéreux
NPC est un métabolite clé dans la synthèse de médicaments anticancéreux. Il est dérivé de la camptothécine, un puissant inhibiteur de la topoisomérase I de l'ADN, qui est cruciale pour la réplication et la transcription de l'ADN. NPC sert de précurseur à la semi-synthèse de dérivés de la camptothécine cliniquement pertinents, tels que l'irinotécan et le topotecan . Ces dérivés sont utilisés pour traiter divers cancers, notamment les cancers du poumon, du col de l'utérus, de l'ovaire, du côlon, de l'utérus et du cerveau.
Études de métabolisme des médicaments
NPC est métabolisé par les enzymes du cytochrome P450, en particulier le CYP3A4, qui est responsable du métabolisme oxydatif de nombreux médicaments. Comprendre le métabolisme de NPC peut fournir des informations sur les interactions médicamenteuses, en particulier pour les patients en chimiothérapie avec l'irinotécan .
Pharmacocinétique et pharmacodynamique
Les propriétés pharmacocinétiques de NPC, telles que l'absorption, la distribution, le métabolisme et l'excrétion, sont étudiées pour optimiser son utilisation thérapeutique. La conversion de NPC en SN-38, son métabolite actif, est un domaine d'intérêt majeur pour maximiser son activité antitumorale tout en minimisant les effets secondaires .
Synthèse chimique et modification
NPC est utilisé en recherche chimique pour synthétiser et modifier des analogues de la camptothécine. Ces analogues sont conçus pour avoir une meilleure solubilité dans l'eau, une activité plus élevée et une toxicité moindre par rapport au composé parent .
Études de docking moléculaire et de QSAR
Des études de relations quantitatives structure-activité (QSAR) et de docking moléculaire impliquant NPC sont menées pour prédire l'activité biologique des dérivés de la camptothécine. Ces études aident à la conception de nouveaux composés ayant les propriétés souhaitées pour la thérapie anticancéreuse .
Mécanisme D'action
Target of Action
The primary target of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, also known as NPC, is topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.
Biochemical Pathways
NPC affects the DNA replication and transcription pathways by inhibiting topoisomerase I . This inhibition leads to DNA damage and subsequent apoptosis, or programmed cell death. The compound’s cytotoxicity is particularly effective against refractory solid cancers .
Pharmacokinetics
NPC is a major metabolite of Irinotecan , produced by the action of cytochrome P450 3A4 (CYP3A4) . Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The result of NPC’s action is the induction of cell death in cancer cells. By causing DNA damage through the inhibition of topoisomerase I, NPC triggers apoptosis, effectively reducing the proliferation of cancer cells .
Action Environment
The action of NPC can be influenced by various environmental factors. For instance, genetic variance in the UGT1A, CYP3A, and ABC gene families can affect the dosing and toxicity of Irinotecan, the parent compound of NPC . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, light, and humidity .
Orientations Futures
Analyse Biochimique
Biochemical Properties
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin plays a vital role in biochemical reactions, particularly in the context of cancer treatment. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The compound inhibits topoisomerase I, leading to DNA damage and cell death in cancer cells . Additionally, it interacts with carboxylesterases, which hydrolyze the compound to its active form, SN-38 .
Cellular Effects
The effects of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by causing DNA damage through topoisomerase I inhibition . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .
Molecular Mechanism
At the molecular level, 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin exerts its effects primarily through the inhibition of topoisomerase I. By binding to the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks . This results in the activation of DNA damage response pathways and ultimately cell death. Additionally, the compound undergoes hydrolysis by carboxylesterases to form SN-38, which is a more potent inhibitor of topoisomerase I .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, it may degrade into inactive forms, reducing its efficacy. Long-term studies have shown that prolonged exposure to the compound can lead to sustained DNA damage and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as diarrhea and myelosuppression . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is involved in several metabolic pathways. It is primarily metabolized by carboxylesterases to form SN-38, which is further metabolized by uridine diphosphate glucuronosyltransferase (UGT) enzymes . This metabolic pathway is crucial for the compound’s activation and subsequent anticancer effects. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin within cells and tissues are mediated by various transporters and binding proteins. It is known to be transported by ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . The compound’s distribution is influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is critical for its activity and function. It primarily localizes to the nucleus, where it interacts with topoisomerase I and exerts its DNA-damaging effects . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its anticancer activity .
Propriétés
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFTHDYKJHNEV-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471908 | |
| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185304-42-1 | |
| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cytochrome P450 3A4 (CYP3A4) in the metabolism of irinotecan?
A1: CYP3A4 plays a crucial role in the metabolism of irinotecan, converting it into several oxidative metabolites, including NPC and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC). [, ] Research using human liver microsomes and cell lines expressing specific CYP enzymes has demonstrated that CYP3A4 is the primary enzyme responsible for the formation of both NPC and APC from irinotecan. [, ]
Q2: How does gefitinib, a tyrosine kinase inhibitor, affect the formation of NPC from irinotecan?
A2: Studies have shown that gefitinib inhibits the formation of NPC from irinotecan in both human liver and small intestinal microsomes. [] This inhibition was observed to be concentration-dependent, with higher concentrations of gefitinib leading to a greater reduction in NPC formation. []
Q3: Is there a difference in how CYP3A4 and CYP3A5 metabolize irinotecan?
A3: While both CYP3A4 and CYP3A5 are members of the cytochrome P450 3A family, they exhibit distinct metabolic profiles for irinotecan. [] CYP3A4 primarily generates NPC, APC, and a hydroxylated metabolite (M2) from irinotecan. [] In contrast, CYP3A5 does not produce NPC, APC, or M2. Instead, it forms a unique metabolite (M4) through de-ethylation of the camptothecin moiety. []
A4: Population pharmacokinetic modeling suggests that while both metabolites originate from irinotecan, their formation pathways differ. [] The model indicates that NPC, like SN-38 (another irinotecan metabolite), is likely formed from the lactone form of irinotecan. Conversely, the model suggests that APC is formed from the carboxylate form of irinotecan. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)






![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)





